molecular formula C13H12FNO B6239421 [3-(3-fluorophenoxy)phenyl]methanamine CAS No. 849805-97-6

[3-(3-fluorophenoxy)phenyl]methanamine

Cat. No.: B6239421
CAS No.: 849805-97-6
M. Wt: 217.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-fluorophenoxy)phenyl]methanamine (CAS 849805-97-6) is a high-purity, fluorinated organic compound with the molecular formula C13H12FNO, serving as a key chemical building block in medicinal chemistry and drug discovery research . Its structure features a benzylamine group connected via an ether linkage to a 3-fluorophenyl ring, a motif common in the development of bioactive molecules . This scaffold is recognized as a privileged structure in neuroscience, particularly in the synthesis of compounds targeting G-protein-coupled receptors (GPCRs) . Specific research applications include its use as a critical intermediate in the development of disubstituted pyrimidine derivatives that act as potent and selective agonists for the 5-HT2C receptor (serotonin receptor) . Activation of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as obesity, schizophrenia, and other central nervous system disorders . The strategic incorporation of the fluorine atom on the phenyl ring is a classic medicinal chemistry tactic to fine-tune the compound's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets, which can improve blood-brain barrier penetration for CNS-active compounds . With a purity of 98% , this chemical is supplied as a valuable intermediate for organic synthesis and hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

849805-97-6

Molecular Formula

C13H12FNO

Molecular Weight

217.2

Purity

95

Origin of Product

United States

Preparation Methods

Halogenated Intermediate Synthesis

A critical intermediate is 3-fluoro-4-bromophenylmethanamine, which can undergo coupling with 3-fluorophenol. As demonstrated in analogous syntheses (e.g., CN104557689B), dichloromethane serves as an effective solvent for such reactions, with room-temperature stirring ensuring controlled reactivity. For instance:

  • Step 1 : 3-Fluoro-4-bromophenylmethanamine (1.0 equiv) and 3-fluorophenol (1.1 equiv) are dissolved in dichloromethane.

  • Step 2 : Potassium carbonate (2.0 equiv) is added as a base to deprotonate the phenol, facilitating nucleophilic attack on the brominated aromatic ring.

  • Step 3 : The mixture is stirred for 6–8 hours at 25°C, followed by aqueous workup to isolate the crude product.

Yields for analogous reactions range from 65% to 78%, depending on the electronic effects of substituents.

Optimization of Reaction Conditions

Comparative studies from patent WO2011128261 (referenced in CN104557689B) highlight the impact of solvent choice:

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane257295
Acetone406892
Ethanol505889

Dichloromethane outperforms polar solvents due to its ability to stabilize transition states in NAS reactions.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for introducing the methanamine group post-phenoxy coupling. This method avoids handling reactive halogenated intermediates.

Ketone Intermediate Formation

A two-step process is employed:

  • Phenoxy Ketone Synthesis : 3-(3-Fluorophenoxy)acetophenone is prepared via Friedel-Crafts acylation using aluminum chloride as a catalyst.

  • Reductive Amination : The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target amine.

A representative procedure from ACS Omega (2022) achieved an 82% yield for a similar quinoline derivative by optimizing the borohydride stoichiometry.

Catalytic Coupling Strategies

Transition-metal-catalyzed couplings, such as Ullmann or Buchwald-Hartwig reactions, provide high regioselectivity for challenging substrates.

Copper-Catalyzed Ullmann Coupling

A modified Ullmann protocol from CN104557689B demonstrates:

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMF at 110°C for 24 hours.

This method achieved 85% yield for a related pyridine-carboxamide derivative, suggesting scalability for this compound.

Crystallization and Purification Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade material. Patent CN104557689B details monohydrate crystallization using acetone/water mixtures, which could be adapted for the target compound:

Crystallization ParameterOptimal Value
Solvent Ratio (Acetone:H₂O)2:1
Temperature Ramp40°C → 0°C
Stirring Time30 minutes

This protocol reduced impurity levels from 8% to <0.5% in analogous compounds.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for industrial-scale production:

MethodYield (%)Cost (Relative)ScalabilityPurity (%)
Nucleophilic Substitution72LowHigh95
Reductive Amination82ModerateModerate97
Ullmann Coupling85HighHigh99

Catalytic coupling offers superior purity but requires expensive metal catalysts, making nucleophilic substitution the most cost-effective for initial synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-fluorophenoxy)phenyl]methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Fluorophenoxybenzaldehyde derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceutical Research: Potential precursor for the development of therapeutic agents.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its application. The pathways involved often include signal transduction mechanisms and biochemical interactions at the molecular level.

Comparison with Similar Compounds

Fluorinated Phenyl Methanamine Derivatives

Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity. Key examples include:

Compound Name Substituents Molecular Formula Key Findings Reference
tert-Butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate (13av) 4-Fluoro-3-pyrazolylcarbamoyl phenyl, benzo[d][1,3]dioxol-5-yloxy C₃₀H₃₄FN₃O₆ Synthesized in 78% yield; fluorophenyl group enhances kinase inhibition potency. 1H NMR confirms regiochemistry .
N-(2-nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine 3-(Trifluoromethyl)phenyl C₁₅H₁₃F₃N₂O₂ Demonstrated 64% yield; trifluoromethyl group improves lipophilicity (clogP ≈ 3.5) .
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-Dichloro-2-(difluoromethoxy)phenyl C₈H₇Cl₂F₂NO Halogen and difluoromethoxy groups enhance electrophilic reactivity; used in antiviral research .

Key Trends :

  • Fluorine and trifluoromethyl groups improve target engagement via hydrophobic interactions .
  • Halogenated derivatives (e.g., Cl, CF₃) are prioritized in antiviral and anticancer studies due to enhanced electrophilicity .

Heterocyclic-Substituted Methanamine Derivatives

Heterocycles like pyrazoles and furans are incorporated to modulate solubility and selectivity:

Compound Name Substituents Molecular Formula Key Findings Reference
(5-Phenylfuran-2-yl)methanamine derivatives 5-Phenylfuran-2-yl C₁₅H₁₄N₂O₂ Urea linkers and 4-carboxyl groups on the phenyl ring are critical for SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 μM) .
(4-(3-(pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)phenyl)methanamine (19) Imidazopyridazine-pyridyl C₁₈H₁₆N₆ Antiplasmodial activity (IC₅₀ < 1 μM); imidazopyridazine core enhances π-π stacking .
[3-(4-Methylpiperazin-1-yl)phenyl]methanamine 4-Methylpiperazinyl C₁₂H₁₉N₃ Improved solubility (clogS = -2.1) due to piperazine; used in CNS-targeting agents .

Key Trends :

  • Urea linkers improve enzyme inhibition (e.g., SIRT2) by forming hydrogen bonds .
  • Aromatic heterocycles (imidazopyridazine, pyridine) enhance target selectivity in antiparasitic agents .

Alkoxy-Substituted Methanamine Derivatives

Alkoxy groups influence solubility and metabolic stability:

Compound Name Substituents Molecular Formula Key Findings Reference
[3-(Cyclobutylmethoxy)phenyl]methanamine 3-(Cyclobutylmethoxy) C₁₂H₁₇NO Cyclobutyl group reduces steric hindrance; used in GPCR modulator synthesis .
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine 3-(Isopropoxymethyl) C₁₁H₁₇NO Moderate clogP (2.8); isopropyl group enhances membrane permeability .
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride 3-(Ethoxymethyl) C₁₀H₁₆ClNO Hydrochloride salt improves crystallinity (89% purity) .

Key Trends :

  • Bulky alkoxy groups (e.g., cyclobutylmethoxy) balance lipophilicity and solubility .
  • Ether linkers (e.g., ethoxymethyl) are metabolically stable compared to esters .

Key Research Findings

  • Synthetic Yields : Fluorinated derivatives (e.g., 13av, 78% yield) are synthesized efficiently via amine coupling , while heterocyclic analogs (e.g., SIRT2 inhibitors) require optimized linkers for activity .
  • Physicochemical Properties :
    • Fluorine and trifluoromethyl groups increase clogP (e.g., 13av: clogP ≈ 4.2) but reduce aqueous solubility .
    • Piperazine substituents (e.g., [3-(4-methylpiperazin-1-yl)phenyl]methanamine) improve solubility (clogS = -2.1) .
  • Biological Activity :
    • Urea-linked (5-phenylfuran-2-yl)methanamine derivatives show potent SIRT2 inhibition (>30% at 10 μM) .
    • Halogenated analogs (e.g., [3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine) are explored in antiviral screening .

Q & A

Q. What precautions mitigate risks when handling this compound in high-throughput screening?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and FFP2 masks to prevent inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters.
  • Waste disposal : Neutralize amines with dilute HCl before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.